molecular formula C14H10F3NO2 B5755271 N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide

Katalognummer B5755271
Molekulargewicht: 281.23 g/mol
InChI-Schlüssel: PIZLREWQOPECGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors, which can selectively target specific enzymes and proteins involved in various biological processes.

Wirkmechanismus

DFP-10825 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 and PDE4 enzymes. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are mediators of pain and inflammation. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various cellular processes, including inflammation and immune response. By inhibiting the activity of these enzymes, DFP-10825 can reduce inflammation and pain, and also modulate the immune response.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. In a study conducted on rats, DFP-10825 was found to significantly reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the paw tissue. This compound was also found to reduce the levels of prostaglandin E2 (PGE2), a mediator of pain and inflammation, in the spinal cord of rats. Additionally, DFP-10825 was found to modulate the immune response by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DFP-10825 is its selectivity towards COX-2 and PDE4 enzymes, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, the limitations of DFP-10825 include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity and safety profile of DFP-10825 need to be further investigated before its clinical use.

Zukünftige Richtungen

DFP-10825 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on DFP-10825 include:
1. Investigating the safety and toxicity of DFP-10825 in humans.
2. Developing new formulations of DFP-10825 to improve its solubility and bioavailability.
3. Studying the efficacy of DFP-10825 in various animal models of inflammation and pain.
4. Investigating the potential of DFP-10825 as a therapeutic agent for cancer and other diseases.
5. Exploring the mechanism of action of DFP-10825 in detail to identify new targets for drug development.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity towards COX-2 and PDE4 enzymes makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, further research is needed to investigate its safety, toxicity, and efficacy in humans, and to explore its potential as a therapeutic agent for cancer and other diseases.

Synthesemethoden

The synthesis of DFP-10825 involves several steps, including the reaction of 2,6-difluoroaniline with 4-fluorophenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound. The overall yield of this synthesis method is approximately 40%, making it a viable option for large-scale production of DFP-10825.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Recent studies have shown that this compound can inhibit the activity of several enzymes and proteins, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development and progression of these diseases.

Eigenschaften

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-14-11(16)2-1-3-12(14)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZLREWQOPECGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)COC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.